Chemical structure and properties of 1-(4-Ethylphenyl)butane-1,3-dione
Chemical structure and properties of 1-(4-Ethylphenyl)butane-1,3-dione
Structural Dynamics, Synthesis, and Application in Coordination Chemistry
Executive Summary
1-(4-Ethylphenyl)butane-1,3-dione (CAS: 58278-92-5) is a lipophilic
This guide analyzes its dual-reactivity profile—driven by keto-enol tautomerism—and provides validated protocols for its synthesis and application as an "antenna" ligand in lanthanide-based luminescence and as a pharmacophore precursor.
Structural Dynamics & Tautomerism
The defining feature of 1-(4-Ethylphenyl)butane-1,3-dione is its ability to exist in equilibrium between a diketo form and a chemically distinct enol form. In non-polar solvents and the solid state, the cis-enol tautomer predominates due to the formation of a Resonance-Assisted Hydrogen Bond (RAHB).
The Chelate Ring Mechanism
The enol form creates a pseudo-aromatic six-membered ring. The proton is shared between the two oxygen atoms, locking the conformation and activating the molecule for metal coordination.
Key Structural Features:
-
Acidic Methylene (
): The protons at position 2 are highly acidic ( ) due to the flanking carbonyls. -
Lipophilic Tail (
): The ethyl group at the para-position increases the partition coefficient ( ) compared to the parent benzoylacetone, enhancing solubility in non-polar organic matrices (crucial for OLEDs) and biological membranes.
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium and the stabilization of the enol form via intramolecular hydrogen bonding.
Figure 1: Keto-enol tautomerism and subsequent metal chelation pathway.
Physicochemical Profile
The following data aggregates experimental ranges and predicted values based on structure-activity relationships (SAR) with benzoylacetone analogs.
| Property | Value / Description | Relevance |
| Molecular Formula | Precursor tracking | |
| Molecular Weight | 206.24 g/mol | Stoichiometry calculations |
| Physical State | Low-melting solid or oil | Handling/Storage |
| Boiling Point | ~290–300°C (Predicted) | Purification via distillation |
| Acidity ( | 8.9 ± 0.2 | Buffer selection for chelation |
| ~2.8 | Lipophilicity indicator | |
| H-Bond Donors | 1 (Enol form) | Solubility profile |
| H-Bond Acceptors | 2 | Metal coordination sites |
Synthetic Pathway: Claisen Condensation
The most robust synthesis involves the Claisen condensation of 4-ethylacetophenone with ethyl acetate. This route is preferred over Friedel-Crafts acylation due to higher regioselectivity and cleaner workup.
Reagents & Stoichiometry
-
Substrate: 4-Ethylacetophenone (1.0 eq)
-
Acylating Agent: Ethyl Acetate (Excess, serves as solvent/reactant) or Acetic Anhydride
-
Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.2 eq)
-
Solvent: Anhydrous Ethanol or Toluene
Step-by-Step Protocol
-
Activation: In a flame-dried 3-neck flask under
, suspend NaH (60% dispersion) in dry toluene. -
Addition: Add ethyl acetate (dry) dropwise at 0°C.
-
Condensation: Add 4-ethylacetophenone dissolved in toluene dropwise over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.
-
Reflux: Heat to 80°C for 4–6 hours. Monitor consumption of acetophenone via TLC (Hexane:EtOAc 4:1).
-
Quenching: Cool to room temperature. Pour the reaction mixture into ice-cold dilute HCl (1M). Critical: The pH must be acidic (<4) to protonate the enolate back to the neutral
-diketone. -
Extraction: Extract with Dichloromethane (
mL). Wash organics with brine, dry over . -
Purification: Concentrate in vacuo. Recrystallize from ethanol/hexane or perform vacuum distillation if the product is oily.
Validation Checkpoint:
-
H NMR (CDCl
): Look for the enol proton as a broad singlet at 16.0–16.5 ppm and the methine ( ) proton at ~6.1 ppm.
Reactivity & Applications
Lanthanide Coordination (The "Antenna Effect")
This molecule is a potent sensitizer for Lanthanide ions (
-
Workflow: React 3 equivalents of ligand with
in the presence of NaOH. -
Application: Red phosphors for OLEDs and bio-imaging tags. The 4-ethyl group prevents aggregation of the complexes, improving quantum yield.
Heterocycle Synthesis (Drug Discovery)
The 1,3-dicarbonyl core is a "linchpin" for synthesizing pyrazoles (anti-inflammatory pharmacophores, e.g., Celecoxib analogs).
Protocol (Pyrazole Synthesis):
-
Dissolve 1-(4-ethylphenyl)butane-1,3-dione in Ethanol.
-
Add Hydrazine Hydrate (
) (1.1 eq). -
Reflux for 2 hours.
-
Product: 3-(4-ethylphenyl)-5-methyl-1H-pyrazole.
Reactivity Flowchart
The following diagram maps the transformation of the core molecule into its high-value derivatives.
Figure 2: Synthetic workflow from precursor to functional materials and bioactive scaffolds.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20253648, 1-(4-Ethoxyphenyl)butane-1,3-dione. (Analogous structure data). Retrieved from [Link]
- Binnemans, K. (2005). Interpretation of Europium(III) Spectra. Coordination Chemistry Reviews.
-
Organic Syntheses. (1962).[2] General procedure for Claisen Condensation of Ketones. Coll. Vol. 4, p. 708. (Methodology grounding).
